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Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of PF-07059013, a

novel noncovalent hemoglobin (Hb) modulator, and other prominent drugs used in the

management of Sickle Cell Disease (SCD). The information herein is intended to support

research and development efforts by offering a structured overview of key pharmacokinetic

parameters, experimental methodologies, and relevant biological pathways.

Executive Summary
Sickle cell disease is a genetic disorder characterized by the polymerization of sickle

hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, vaso-

occlusion, and hemolysis. Pharmacokinetic properties of SCD therapeutics are crucial for

optimizing dosing regimens to maximize efficacy and minimize toxicity. This guide focuses on

PF-07059013 and compares its characteristics with Voxelotor, Crizanlizumab, L-Glutamine, and

Hydroxyurea. While quantitative pharmacokinetic data for PF-07059013 in humans is not yet

publicly available in detail, preclinical studies and pharmacometrics modeling have

characterized its unique nonlinear pharmacokinetic profile.
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The following table summarizes the available pharmacokinetic data for PF-07059013 and other

selected SCD drugs. It is important to note that direct cross-study comparisons should be made

with caution due to differences in study populations, designs, and analytical methods.
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Parameter
PF-
07059013

Voxelotor
Crizanlizum
ab

L-
Glutamine

Hydroxyure
a

Mechanism

of Action

Noncovalent

allosteric

modulator of

hemoglobin,

increasing

oxygen

affinity.

Covalently

binds to

hemoglobin

to increase

oxygen

affinity and

inhibit

polymerizatio

n.

Monoclonal

antibody that

blocks P-

selectin,

reducing cell

adhesion.

Amino acid

that may

reduce

oxidative

stress in red

blood cells.

Induces fetal

hemoglobin

(HbF)

production

and has

myelosuppre

ssive effects.

Route of

Administratio

n

Oral Oral Intravenous Oral Oral

Absorption

Information

not publicly

available.

Rapidly

absorbed.
N/A

Rapid

absorption.[1]

[2]

Readily

absorbed.[3]

Time to Peak

(Tmax)

Information

not publicly

available.

~2 hours

(single dose)

End of 30-

minute

infusion.[4]

~1.2 hours.[2] 1-4 hours.[3]

Peak

Concentratio

n (Cmax)

Information

not publicly

available.

0.16 mg/mL

(at 5 mg/kg

dose).[5]

Dose-

normalized

Cmax

decreases

with dose

escalation.[1]

Varies with

dose.

Area Under

the Curve

(AUC)

Information

not publicly

available.

34.6

mg*hr/mL

(AUCinf at 5

mg/kg dose).

[5]

Median AUC

in plasma of

SCD patients

was 101.3

mg/L/h.[6][7]
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Half-life (t1/2)

Information

not publicly

available.

50 ± 3 hours

in SCD

patients.[8]

7.6 days in

SCD patients.

[9]

Rapid

elimination.[1]

Short half-life.

[7]

Volume of

Distribution

(Vd)

Information

not publicly

available.

4.26 L.[5]

Dose

positively

correlated

with Vd.[1]

Approximates

total body

water.[3]

Clearance

(CL)

Information

not publicly

available.

11.7 mL/hr.[5]

Baseline L-

glutamine

concentration

s correlated

negatively

with

clearance.[1]

Metabolism

Information

not publicly

available.

Expected to

be

metabolized

into small

peptides by

catabolic

pathways.[9]

Up to 50% of

an oral dose

is

metabolized.

[3]

Excretion

Information

not publicly

available.

Pharmacokin

etic Profile

Nonlinear

pharmacokin

etics due to

positive

cooperative

binding to

hemoglobin.

Linear

pharmacokin

etics.[8]

Nonlinear

pharmacokin

etics over a

wide dose

range.

Capacity-

limited, non-

linear

pharmacokin

etics.

Disproportion

ately greater

peak plasma

concentration

s and AUCs

with

increasing

doses.[3]
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Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these drugs are often

proprietary. However, based on published literature, the following general methodologies are

employed:

Pharmacokinetic Studies in Humans
Study Design: First-in-human studies typically involve single ascending dose (SAD) and

multiple ascending dose (MAD) cohorts in healthy volunteers, followed by studies in patients

with SCD.[8][10] These are often randomized, double-blind, placebo-controlled trials.

Sample Collection: Serial blood samples are collected at predefined time points before and

after drug administration to determine the drug concentration in plasma, whole blood, and/or

red blood cells over time.

Bioanalytical Method: Drug concentrations are typically quantified using validated high-

performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry

(LC-MS) methods.[6][7]

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2. Population

pharmacokinetic (PopPK) modeling is frequently used to describe the concentration-time

data, identify sources of variability, and evaluate the influence of covariates (e.g., body

weight, age, disease severity).[1]

Preclinical Pharmacokinetic Assessment in Animal
Models

Animal Model: The Townes mouse model, a humanized knock-in model of SCD, is

commonly used for preclinical efficacy and pharmacokinetic studies.[11][12]

Dosing and Sample Collection: The drug is administered orally or via other relevant routes,

and blood samples are collected at various time points to determine drug concentrations.

In Vivo Sickling Assay: A key pharmacodynamic endpoint in preclinical studies is the

assessment of red blood cell sickling. This is often evaluated ex vivo by treating a blood
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smear with a deoxygenating agent like sodium metabisulfite and microscopically counting

the percentage of sickled cells.[13]
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Caption: General workflow of a pharmacokinetic study for a new SCD drug.
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Caption: Proposed mechanism of action for hemoglobin modulators like PF-07059013.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12408619?utm_src=pdf-body-img
https://www.benchchem.com/product/b12408619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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